3-Bromo-5-(piperidin-1-yl)benzamide
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Overview
Description
3-Bromo-5-(piperidin-1-yl)benzamide is a chemical compound with the molecular formula C12H15BrN2O. It is characterized by the presence of a bromine atom at the 3rd position and a piperidinyl group at the 5th position of the benzamide core.
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been reported to exhibit strong antiproliferative activity by inhibiting tubulin polymerization
Mode of Action
Based on the known activities of similar compounds, it may interact with its targets to inhibit certain biological processes, such as cell proliferation .
Biochemical Pathways
If this compound acts similarly to other piperidine derivatives, it may affect pathways related to cell proliferation and growth .
Result of Action
Based on the reported activities of similar compounds, it may exhibit antiproliferative effects .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives, which include 3-Bromo-5-(piperidin-1-yl)benzamide, have been found to exhibit a wide range of biological activities . The presence of halogen, carboxyl, nitro, or methyl groups on the benzene ring can increase the cytotoxicity of the piperidine derivatives .
Cellular Effects
Piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Molecular Mechanism
It is known that the ether linkage between quinoline and piperidine is crucial to the inhibitory effect of piperidine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(piperidin-1-yl)benzamide typically involves the bromination of 5-(piperidin-1-yl)benzamide. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or alkoxides in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-5-(piperidin-1-yl)benzamide, while oxidation with hydrogen peroxide would produce the corresponding N-oxide .
Scientific Research Applications
3-Bromo-5-(piperidin-1-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in the study of receptor-ligand interactions and enzyme inhibition.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(piperidin-1-yl)benzamide
- 3-Fluoro-5-(piperidin-1-yl)benzamide
- 3-Iodo-5-(piperidin-1-yl)benzamide
Uniqueness
Compared to its analogs, 3-Bromo-5-(piperidin-1-yl)benzamide exhibits unique properties due to the presence of the bromine atom. Bromine’s larger atomic size and higher polarizability compared to chlorine or fluorine result in different reactivity and interaction profiles. This makes this compound particularly useful in applications requiring specific halogen bonding interactions .
Properties
IUPAC Name |
3-bromo-5-piperidin-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-6-9(12(14)16)7-11(8-10)15-4-2-1-3-5-15/h6-8H,1-5H2,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQUMFYVJFJRSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=CC(=C2)C(=O)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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